molecular formula C16H13N3O3S B11365656 N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11365656
M. Wt: 327.4 g/mol
InChI Key: CTCPVDKKQJGXPW-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide (CAS 898476-71-6) is a small molecule with a molecular formula of C16H13N3O3S and a molecular weight of 327 Da. This compound features a 1,2-oxazole (isoxazole) core, a privileged structure in medicinal chemistry known for its versatility in drug discovery . The molecule is characterized by a logP of 2.4, a polar surface area of 84 Ų, and two hydrogen bond donors, indicating favorable properties for biological research . Compounds incorporating the 1,2-oxazole scaffold and the acetamidophenyl moiety have been investigated for a range of pharmacological activities. Research into similar structures has identified potential in increasing telomerase reverse transcriptase (TERT) expression, a mechanism relevant for delaying cellular senescence and promoting cell proliferation . Furthermore, the diarylamide scaffold, which is central to this molecule, is recognized for its biological relevance. For instance, structurally related diarylamides have been identified as potent inhibitors of urea transporters (UT), showcasing potential as novel, orally active diuretics that do not cause electrolyte imbalance . This combination of features makes this compound a valuable chemical tool for researchers in hit-to-lead optimization campaigns, screening assays, and investigating new mechanisms in areas such as senescence and transport physiology. The product is supplied with a minimum purity of 90% and is intended For Research Use Only. It is not approved for use in humans or animals.

Properties

Molecular Formula

C16H13N3O3S

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H13N3O3S/c1-10(20)17-11-4-6-12(7-5-11)18-16(21)13-9-14(22-19-13)15-3-2-8-23-15/h2-9H,1H3,(H,17,20)(H,18,21)

InChI Key

CTCPVDKKQJGXPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2,4-Dioxo-4-(Thiophen-2-yl)Butyric Acid Methyl Ester

Procedure :

  • Starting Material : 2-Acetylthiophene reacts with diethyl oxalate in DMF under basic conditions (NaOMe) to form 2,4-dioxo-4-(thiophen-2-yl)butyric acid methyl ester.

  • Cyclization : Treatment with hydroxylamine hydrochloride in ethanol under reflux yields 5-(thiophen-2-yl)isoxazole-3-carboxylic acid methyl ester.

  • Hydrolysis : The methyl ester is hydrolyzed using LiOH in THF/MeOH/H₂O to yield the free carboxylic acid.

Key Data :

StepReagents/ConditionsYield
CyclizationNH₂OH·HCl, EtOH, reflux, 4 h85%
HydrolysisLiOH, THF/MeOH/H₂O, rt, 2 h92%

1,3-Dipolar Cycloaddition Approach

Alternative Method :
Ethyl 2-chloro-2-(hydroxyimino)acetate reacts with 3-butyn-2-one in diethyl ether with triethylamine to form ethyl 5-acetyl-3-isoxazolecarboxylate. Bromination (NBS) followed by reaction with urea under microwave irradiation yields the oxazole core.

Amide Bond Formation with 4-Acetamidoaniline

The carboxylic acid is coupled with 4-acetamidoaniline via acyl chloride intermediate or direct coupling reagents :

Acyl Chloride Method

Procedure :

  • Activation : 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in DCM/DMF to form the acyl chloride.

  • Aminolysis : The acyl chloride reacts with 4-acetamidoaniline in the presence of a base (e.g., Et₃N or pyridine) in anhydrous DCM.

Optimized Conditions :

ParameterValue
SolventDichloromethane
BaseTriethylamine (2 eq)
Temperature0°C → rt, 2 h
Yield78–85%

Coupling Reagent-Mediated Synthesis

Procedure :
The carboxylic acid is activated using HATU or EDCl/HOBt in DMF, followed by addition of 4-acetamidoaniline.

Comparative Data :

Reagent SystemSolventYield
EDCl/HOBtDMF72%
HATU/DIPEADMF88%

One-Pot Synthesis Strategy

A streamlined approach combines cyclization and amidation:

  • In Situ Cyclization : 2-Acetylthiophene, diethyl oxalate, and hydroxylamine hydrochloride react in ethanol.

  • Direct Amidation : The intermediate carboxylic acid is coupled with 4-acetamidoaniline using T3P® (propylphosphonic anhydride) as the coupling agent.

Advantages :

  • Reduced purification steps.

  • Total yield: 68–74%.

Characterization and Analytical Data

Key Spectroscopic Features :

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, CONH), 8.1 (d, 2H, Ar-H), 7.6 (m, 3H, thiophene-H), 2.1 (s, 3H, CH₃CO).

  • IR : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (oxazole ring).

Purity :

  • HPLC: >98% (C18 column, MeOH/H₂O = 70:30).

Challenges and Optimization

  • Stereochemical Integrity : The oxazole ring is prone to decomposition under strong acidic/basic conditions. Microwave-assisted reactions improve regioselectivity.

  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency vs. ethereal solvents.

Industrial-Scale Considerations

  • Cost-Effective Catalysts : Pd(OAc)₂/2,2'-bipyridine systems reduce metal loading in cyclization steps.

  • Green Chemistry : Use of water/acetone mixtures for amidation minimizes waste.

Summary of Methods

MethodKey StepsYieldScalability
Acyl ChlorideSOCl₂ activation, Et₃N85%High
HATU CouplingEDCl/HOBt, DMF88%Moderate
One-PotT3P®, in situ cyclization74%Limited

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown promising results against breast cancer cell lines (e.g., MCF7) using assays like Sulforhodamine B . Molecular docking studies may further elucidate the binding interactions of this compound with cancer-related targets.

Potential as a Drug Candidate

Given its structural characteristics and preliminary biological data, this compound could serve as a lead for developing new antimicrobial or anticancer drugs. Further research is necessary to fully characterize its pharmacokinetics and pharmacodynamics.

Case Studies and Experimental Findings

Study FocusFindingsMethodology
Antimicrobial ActivitySimilar oxazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteriaTurbidimetric method
Anticancer ActivityInduced apoptosis in breast cancer cells (MCF7)Sulforhodamine B assay
Molecular DockingSuggested strong binding affinity to target proteins involved in cancer progressionSchrodinger software

Conclusion and Future Directions

N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide exhibits promising applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Future research should focus on:

  • Conducting comprehensive in vitro and in vivo studies to validate its biological activities.
  • Exploring structure-activity relationships to enhance efficacy and reduce toxicity.
  • Investigating potential formulations for improved delivery and patient compliance.

This compound represents a valuable addition to the library of oxazole derivatives with potential therapeutic applications in combating drug-resistant pathogens and cancer cells.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Thiophene-Containing Oxazole Derivatives
  • N-(9H-Purin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide (4e): Molecular Formula: C₁₃H₈N₆O₂S Molecular Weight: 312.4 g/mol Key Features: Thiophene substituent at position 5; purine group at position 3. Activity: Competitive xanthine oxidase inhibitor (nanomolar range inhibition constant). The thiophene likely aids in binding via hydrophobic interactions .
  • N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide (CAS 1311520-64-5): Key Features: Cyanopropyl group instead of acetamidophenyl. Inference: The polar acetamidophenyl group in the target compound may improve aqueous solubility compared to the cyanopropyl substituent .
Oxazole Derivatives with Bulky Substituents
  • N-(9H-Purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: Activity: Most potent xanthine oxidase inhibitor in its class (nanomolar Ki). The bulky tetrahydronaphthalen group enhances hydrophobic binding to the enzyme’s active site . metabolic stability.
Antimicrobial Thiophene Derivatives
  • N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones: Activity: Antibacterial against multidrug-resistant Staphylococcus aureus. The bromothiophene moiety enhances membrane penetration . Relevance: While structurally distinct (quinolone core vs. oxazole), the thiophene’s role in bioactivity underscores its importance in antimicrobial design.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity Reference
Target Compound C₁₆H₁₃N₃O₃S¹ ~327.36 4-Acetamidophenyl, thiophene Inferred solubility enhancement
N-(9H-Purin-6-yl)-5-(thiophen-2-yl)-oxazole-3-carboxamide C₁₃H₈N₆O₂S 312.4 Purine, thiophene Xanthine oxidase inhibition
3-(2,6-Dichlorophenyl)-5-methyl-oxazole-4-carboxamide² C₂₁H₁₄Cl₂N₄O₂S₂ 493.39 Dichlorophenyl, thiazole
5-(Benzodioxin-6-yl)-oxazole-3-carboxamide³ C₂₂H₁₅N₅O₅S₂ 493.5 Benzodioxin, oxadiazole

Structure-Activity Relationship (SAR) Insights

  • Thiophene Position: Thiophene at position 5 (common in oxazole and quinolone derivatives) correlates with enhanced bioactivity, likely due to electronic or steric effects .
  • Heterocyclic Diversity : Replacement of oxazole with triazole or thiazole (as in –9) alters electronic properties and binding modes, underscoring the oxazole core’s versatility .

Biological Activity

N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework consisting of an oxazole ring, an acetamidophenyl group, and a thiophene moiety. This combination may contribute to its diverse biological activities.

Biological Activity Overview

  • Anticancer Activity :
    • Compounds with oxazole scaffolds have been reported to exhibit potent anticancer properties. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide have demonstrated significant apoptosis-inducing capabilities in cancer cell lines, with compounds showing EC50 values as low as 270 nM in human colorectal DLD-1 cells .
    • The presence of the thiophene ring in conjunction with oxazole may enhance the compound's ability to inhibit tumor growth, as seen in similar studies involving thiophene-containing compounds .
  • Antimicrobial Properties :
    • The oxazole and thiophene derivatives are known for their antimicrobial activities. Research indicates that modifications in these heterocycles can lead to enhanced efficacy against various bacterial strains .
  • Anti-inflammatory Effects :
    • Some oxazole derivatives have shown promise in reducing inflammation, which is critical in various diseases, including autoimmune disorders. The anti-inflammatory mechanism often involves the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural Feature Effect on Activity
Acetamido groupEnhances solubility and bioavailability
Thiophene ringContributes to antimicrobial and anticancer properties
Oxazole ringProvides metabolic stability and diverse biological activity

Research has shown that modifications to these structural features can significantly alter the pharmacological profile of the compound.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various oxazole derivatives in inhibiting tumor growth in xenograft models. The compound exhibited a tumor growth inhibition rate of approximately 63% at a dosage of 50 mg/kg, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiophene-based oxazoles. The findings suggested that certain derivatives showed potent activity against resistant bacterial strains, highlighting their potential role in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Cyclocondensation : Reaction of thiophene-2-carboxylic acid derivatives with hydroxylamine to form the oxazole core .
  • Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the oxazole-3-carboxylic acid moiety to the 4-acetamidophenyl group .
  • Optimization : Critical parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is essential .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxazole and thiophene rings (e.g., δ 8.2–8.5 ppm for oxazole protons, δ 7.1–7.4 ppm for thiophene protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 357.08 g/mol) .
  • X-ray Crystallography : For unambiguous structural determination; SHELXL software is recommended for refinement .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :
  • Comparative Analysis : Synthesize analogs with modifications to the thiophene (e.g., 3-thienyl vs. 2-thienyl) or acetamidophenyl groups (e.g., halogen substitution). Compare bioactivity using standardized assays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities toward target proteins like kinases or cytochrome P450 enzymes .
  • Data Table :
AnalogModificationBioactivity (IC₅₀, μM)Target
ParentNone12.3 ± 1.2Kinase X
AThiophene→Furan>100Kinase X
BAcetamido→Nitro45.7 ± 3.1Kinase X

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate initial findings using alternative methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .
  • Dose-Response Curves : Ensure consistent compound purity (>95% by HPLC) and use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Verification : Re-examine crystal structures or NMR assignments to rule out isomerism or impurities .

Q. What strategies are effective for evaluating the compound’s therapeutic potential in preclinical models?

  • Methodological Answer :
  • In Vitro Screening : Prioritize targets linked to its structural analogs (e.g., tyrosine kinases for oxazole-thiophene hybrids) .
  • ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (HEK293 cell line) .
  • In Vivo Models : Use xenograft mice for anticancer activity or murine infection models for antimicrobial efficacy. Monitor pharmacokinetics (plasma t₁/₂ via LC-MS/MS) .

Q. What crystallographic approaches are optimal for resolving the compound’s 3D structure?

  • Methodological Answer :
  • Crystal Growth : Use vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water .
  • Data Collection : Synchrotron radiation (λ = 0.9 Å) for high-resolution datasets.
  • Refinement : SHELXL for small-molecule refinement; validate with R-factor (<0.05) and Fourier difference maps .

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